2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-methoxyphenoxy group and a hydroxy-nitrophenylmethylidene group. Its molecular formula is C16H14BrN3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 4-hydroxy-3-nitrobenzaldehyde under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, are applicable.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of a methoxy derivative.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potentially inhibits specific enzymes involved in disease pathways.
DNA Interaction: May intercalate with DNA, affecting its replication and transcription processes.
Signal Transduction: Could modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 2-bromo-4’-methoxyacetophenone
- 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research.
Properties
Molecular Formula |
C16H14BrN3O6 |
---|---|
Molecular Weight |
424.20 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN3O6/c1-25-11-3-5-15(12(17)7-11)26-9-16(22)19-18-8-10-2-4-14(21)13(6-10)20(23)24/h2-8,21H,9H2,1H3,(H,19,22)/b18-8+ |
InChI Key |
FKBDMJKWFUTMCW-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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